molecular formula C26H34N2O2S2 B4964217 1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine

1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine

Cat. No. B4964217
M. Wt: 470.7 g/mol
InChI Key: SEPDROZEOUQYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine, commonly known as BDTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDTA is a piperazine derivative that has two thioacetyl groups attached to it. The compound has shown promising results in various studies, making it an attractive candidate for further research.

Mechanism of Action

The exact mechanism of action of BDTA is not fully understood. However, studies have shown that BDTA interacts with various enzymes and proteins in the body, leading to its biological effects.
Biochemical and Physiological Effects
BDTA has been shown to have various biochemical and physiological effects. In medicine, BDTA has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, BDTA has been shown to have insecticidal and fungicidal properties. In material science, BDTA has been shown to inhibit the corrosion of metals.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BDTA in lab experiments is its high purity and stability. BDTA is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using BDTA is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving BDTA. In medicine, further studies are needed to fully understand the mechanism of action of BDTA and its potential applications in the treatment of cancer and inflammation. In agriculture, further studies are needed to optimize the use of BDTA as a pesticide and fungicide. In material science, further studies are needed to explore the potential applications of BDTA as a corrosion inhibitor in various industries.

Synthesis Methods

BDTA can be synthesized through a multi-step process that involves the reaction of piperazine with 3,5-dimethylbenzyl chloride, followed by the reaction with potassium thioacetate. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

BDTA has been extensively studied for its potential applications in various fields. The compound has shown promising results in the fields of medicine, agriculture, and material science. In medicine, BDTA has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, BDTA has been studied for its ability to control pests and diseases in crops. In material science, BDTA has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O2S2/c1-19-9-20(2)12-23(11-19)15-31-17-25(29)27-5-7-28(8-6-27)26(30)18-32-16-24-13-21(3)10-22(4)14-24/h9-14H,5-8,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPDROZEOUQYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2CCN(CC2)C(=O)CSCC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone

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